molecular formula C12H18N2O3 B8388568 2-Hexyloxy-4-nitroaniline

2-Hexyloxy-4-nitroaniline

Cat. No. B8388568
M. Wt: 238.28 g/mol
InChI Key: ATLSNDCXCRZEEZ-UHFFFAOYSA-N
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Patent
US07741520B2

Procedure details

General Procedure for the Preparation of the base compound and Compounds 9-16. NaH (95% powder, 0.265 g, 10.5 mmol, 3.5 equiv) was added to a solution of alkyl instituted 2-amino-5-nitrophenol (3.0 mmol) in anhydrous DMF (8 mL) at room temperature. After being stirred at the same temperature for 30 min, MsCl (1.031 g, 9.0 mmol, 3 equiv) was added to the mixture, and the stirring was continued overnight at room temperature. H2O was added to the mixture, and then it was neutralized with 5 N HCl until pH=1-2. The intermediate precipitated as a yellow solid. It was collected by filtration and washed with H2O, which was used to the next reaction without further purification. The intermediate was added to a 3 N NaOH aq solution and was stirred at 80-90° C. overnight. After being cooled, it was neutralized with 5 N HCl until pH=1-2. The precipitated solid was collected and washed with H2O and cold ether to provide the desired product, and then it was recrystallized from ethyl acetate/hexane.
[Compound]
Name
Compounds 9-16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.265 g
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mmol
Type
reactant
Reaction Step Four
Name
Quantity
1.031 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
8 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[OH:13].CS(Cl)(=O)=O.Cl.[OH-].[Na+]>CN(C=O)C.O>[CH2:8]([O:13][C:5]1[CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:9][C:4]=1[NH2:3])[CH2:9][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1,5.6|

Inputs

Step One
Name
Compounds 9-16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.265 g
Type
reactant
Smiles
[H-].[Na+]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mmol
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Five
Name
Quantity
1.031 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
the stirring was continued overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The intermediate precipitated as a yellow solid
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
washed with H2O, which
CUSTOM
Type
CUSTOM
Details
was used to the next reaction without further purification
STIRRING
Type
STIRRING
Details
was stirred at 80-90° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with H2O and cold ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCC)OC1=C(N)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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